Bismenthyl carbonate

Description

Properties

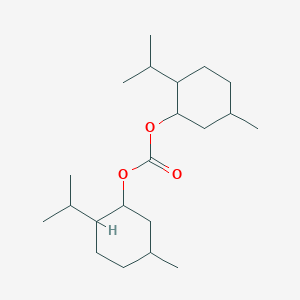

Molecular Formula |

C21H38O3 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) carbonate |

InChI |

InChI=1S/C21H38O3/c1-13(2)17-9-7-15(5)11-19(17)23-21(22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3 |

InChI Key |

QFEHNMKROHXPFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Origin of Product |

United States |

Role of Bismenthyl Carbonate As a Chiral Auxiliary and Resolving Agent

Diastereomeric Salt/Adduct Formation for Chiral Resolution

The core principle behind using bismenthyl carbonate for chiral resolution involves the formation of diastereomeric adducts. When a racemic diol, for instance, reacts with a chiral menthyl chloroformate (derived from menthol), it forms a mixture of diastereomeric bismenthyl carbonate derivatives. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which enable their separation. For example, racemic 1,1′-binaphthyl-2,2′-diol (BINOL) can react with (-)-menthyl chlorocarbonate to yield a diastereomeric mixture of 1,1′-binaphthyl-2,2′-diphenol-mono-[(-)-menthyl] carbonate google.com. Similarly, 1,1'-biazulene-2,2'-diol (BAzOL) forms bis(menthyl carbonate) derivatives for resolution nih.gov. The absolute configurations of the resolved enantiomers can be unequivocally established through techniques such as X-ray crystallographic analysis of these bismenthyl carbonate adducts mdpi.com.

Chromatographic Separation Techniques for Diastereomeric Bismenthyl Carbonate Derivatives

Chromatographic methods are widely employed for the separation of diastereomeric bismenthyl carbonate derivatives. High-performance liquid chromatography (HPLC) on chiral stationary phases is a powerful technique for this purpose, allowing for the analytical and preparative separation of these derivatives researchgate.netxmu.edu.cnnih.gov. For instance, the diastereomeric bismenthyl carbonate derivatives of 8,8'-diazaBINOL have been successfully separated using chromatographic techniques researchgate.net. This method leverages the subtle differences in interactions between the diastereomeric adducts and the chiral stationary phase, leading to their elution at different times.

Fractional Crystallization Methodologies for Diastereomer Enrichment

Fractional crystallization is a highly effective and often scalable method for the enrichment and separation of diastereomeric bismenthyl carbonate derivatives. This technique relies on the differential solubilities of the diastereomers in a given solvent system. By carefully controlling parameters such as solvent composition, temperature, and concentration, one diastereomer can be selectively crystallized out of the solution, leaving the other in the mother liquor.

A notable example involves the resolution of 1,1′-binaphthyl-2,2′-diphenol-mono-[(-)-menthyl] carbonate. The two isomers in the diastereomeric mixture can be separated by fractional crystallization, yielding both dextrorotatory and levorotatory forms with optical purities exceeding 99% google.com. For instance, a mixture of ethyl acetate (B1210297) and petroleum ether can be used, where adjusting the ratio of the solvents allows for selective crystallization of different diastereomers google.com.

Table 1: Examples of Diastereomer Separation by Fractional Crystallization

| Compound Resolved (as Bismenthyl Carbonate Derivative) | Solvent System for Crystallization | Achieved Optical Purity (ee) | Reference |

| 1,1′-Binaphthyl-2,2′-diphenol-mono-[(-)-menthyl] carbonate | Ethyl acetate/Petroleum ether | >99% | google.com |

Application in Atropisomer Resolution of Biaryl Compounds

Bismenthyl carbonate plays a significant role in the resolution of atropisomeric biaryl compounds. Atropisomers are stereoisomers that result from hindered rotation around a single bond, typically between two aromatic rings, leading to a stable chiral axis nih.govmdpi.comrsc.orgresearchgate.net. The ability to obtain enantiopure atropisomers is crucial as they often exhibit distinct properties in various applications, particularly as chiral ligands and catalysts in asymmetric synthesis nih.govrsc.orgresearchgate.net.

Bismenthyl carbonate derivatives have been successfully utilized for the resolution of axially chiral biaryls such as 8,8'-diazaBINOL researchgate.net and 1,1'-biazulene-2,2'-diol (BAzOL) nih.gov. The formation of diastereomeric bismenthyl carbonate adducts allows for the separation of these atropisomers, which would otherwise be challenging due to their often similar physical properties. This method provides a pathway to access enantiopure forms of these important structural motifs.

Cleavage and Regeneration of Parent Chiral Diols from Bismenthyl Carbonate Adducts

After the successful separation of the diastereomeric bismenthyl carbonate adducts, the chiral auxiliary (menthyl group) must be cleaved to regenerate the desired enantiopure parent diol. This deprotection step is critical for the practical application of bismenthyl carbonate as a resolving agent.

Hydrolytic Deprotection Strategies

Hydrolytic methods are commonly employed for the cleavage of the menthyl carbonate groups. These strategies typically involve the use of a base in an alcoholic or aqueous solvent. For instance, the menthyl carbonate moiety can be cleaved using sodium methoxide (B1231860) in methanol (B129727) at room temperature, successfully regenerating enantiopure 1,1′-binaphthyl-2,2′-diphenol google.com. Another reported method involves hydrolysis with aqueous potassium hydroxide (B78521) (KOH) in ethanol (B145695) . These hydrolytic conditions are designed to selectively break the carbonate ester bonds, releasing the diol and the menthol (B31143) byproduct, which can often be recovered and recycled.

Mechanistic Aspects of Menthyl Group Cleavage Reactions

The cleavage of carbonate esters, including bismenthyl carbonates, typically proceeds via nucleophilic substitution mechanisms. In the context of hydrolytic deprotection, a base-catalyzed acyl cleavage (B2) mechanism is often predominant, especially at lower temperatures up.ptfrontiersin.org. In this mechanism, a nucleophile (such as hydroxide or alkoxide) attacks the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, followed by the expulsion of the menthoxide leaving group and subsequent decarboxylation to yield the parent diol.

The specific conditions (e.g., temperature, concentration of base, solvent) can influence the reaction pathway and efficiency. For example, higher temperatures might favor a bimolecular base-catalyzed alkyl cleavage (B2) where the nucleophile attacks the alkyl (menthyl) group, but for carbonate deprotection to regenerate the diol, the acyl cleavage is generally desired up.ptfrontiersin.org. The choice of base and solvent system is crucial to ensure efficient and selective cleavage of the menthyl groups without affecting other sensitive functionalities in the resolved molecule.

Table 2: Cleavage Conditions for Bismenthyl Carbonate Adducts

| Cleavage Agent | Solvent | Temperature | Product Regenerated (Example) | Reference |

| Sodium methoxide | Methanol | Room temperature | 1,1′-Binaphthyl-2,2′-diphenol | google.com |

| Aqueous KOH | Ethanol | Not specified | Parent diol (general) |

Bismenthyl carbonate, a chiral compound derived from menthol, plays a significant role in asymmetric synthesis as both a chiral auxiliary and a resolving agent. Its utility stems from its ability to form diastereomeric derivatives with racemic mixtures, enabling the separation of enantiomers and the control of stereochemical outcomes in chemical reactions.

Strategies for Enantiomeric Enrichment and Purity Enhancement

Achieving and confirming high enantiomeric purity is paramount in asymmetric synthesis. Several strategies are employed for the enantiomeric enrichment and purity enhancement of compounds resolved or synthesized using bismenthyl carbonate.

Chromatographic Separation: As mentioned, the differential interactions of diastereomeric bismenthyl carbonates with a stationary phase allow for their separation via chromatography. Reverse phase (C18) chromatographic separation has been effectively utilized to obtain enantioenriched samples. The efficiency of this method depends on factors such as the choice of stationary phase, mobile phase composition, and temperature.

Fractional Crystallization: This technique leverages differences in solubility between diastereomers. By carefully controlling solvent systems and crystallization conditions, one diastereomer can be selectively crystallized out of solution, leaving the other in the mother liquor. This method has been successfully applied to separate diastereoisomeric bis(menthyl carbonate) derivatives, yielding highly pure crystalline forms.

Recrystallization of the Liberated Enantiomer: After the chiral auxiliary (menthyl carbonate) is cleaved, the liberated enantiopure compound may undergo further purification steps. Multi-step recrystallization from suitable solvent mixtures, such as ethanol (B145695)/water, can further enhance the enantiomeric ratio and remove residual minor enantiomers, achieving very high enantiomeric excesses (e.g., >99.5% ee for Spinol).

Analytical Techniques for Purity Confirmation: The confirmation of enantiomeric purity and absolute configuration is critical. A combination of analytical techniques is typically employed:

Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess (ee). The choice of chiral stationary phase is crucial for effective separation.

Polarimetry: Measurement of optical rotation (specific rotation, [α]D) provides an indication of the enantiomeric purity, as enantiomers rotate plane-polarized light in opposite directions. The measured optical rotation is compared to literature values for the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for confirming the stereochemical environment and assigning absolute configurations, particularly for axially chiral compounds. It relies on the differential absorption of left and right circularly polarized light by chiral molecules, producing characteristic Cotton effects at specific wavelengths.

Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction can unequivocally determine the absolute configuration, providing definitive structural information at the atomic level.

These strategies, often used in combination, are essential for the successful isolation and purification of enantiopure compounds derived through the use of bismenthyl carbonate as a chiral auxiliary and resolving agent.

Stereochemical Investigations and Chiral Recognition Mechanisms

Assignment of Absolute Configurations of Bismenthyl Carbonate Derivatives

Determining the absolute configuration of a chiral molecule is a fundamental step in understanding its properties and reactivity. Bismenthyl carbonate derivatives have been instrumental in this regard, employing both chemical correlation and X-ray crystallographic analysis.

Chemical correlation is a powerful method for assigning absolute configurations by chemically transforming a compound of unknown configuration into a compound with a known absolute configuration, or vice versa. In the context of bismenthyl carbonate, this methodology has been successfully applied. For instance, the absolute configurations of certain optical isomers have been unequivocally established by first forming a bismenthyl carbonate adduct. This adduct, incorporating the chiral menthyl moiety, is then subjected to X-ray crystallographic analysis to determine its absolute configuration. Once the configuration of the adduct is known, chemical transformations can be used to correlate this established configuration back to the original compound or its derivatives, thereby assigning their absolute stereochemistry. uni.lu This approach leverages the ability of the chiral auxiliary to form crystalline derivatives suitable for analysis, which might otherwise be challenging for the parent compound.

X-ray crystallography provides a direct and unambiguous method for determining the absolute configuration of crystalline compounds. The formation of crystalline adducts with chiral auxiliaries, such as bismenthyl carbonate, is a common strategy to facilitate this analysis, particularly for compounds that are otherwise difficult to crystallize or for which other chiroptical methods are inconclusive. The absolute configurations of optical isomers have been unequivocally established through X-ray crystallographic analysis of their bismenthyl carbonate adducts, specifically those derived from reactions with (+)-menthyl chloroformate. uni.lu This technique relies on the anomalous dispersion of X-rays by heavier atoms present in the crystal structure, allowing for the differentiation between enantiomers and the assignment of their R/S descriptors.

Chemical Correlation Methodologies

Diastereoselective Reactions Guided by Bismenthyl Carbonate Auxiliaries

Chiral auxiliaries play a crucial role in asymmetric synthesis by temporarily introducing chirality into a substrate to control the stereochemical outcome of a reaction. Bismenthyl carbonate, by virtue of its two chiral menthyl units, can serve as such an auxiliary, influencing the diastereoselectivity of various transformations.

Diastereoselective deprotonation is a key step in many asymmetric syntheses, where a chiral base or a chiral auxiliary directs the preferential removal of one prochiral proton over another, leading to the formation of a specific chiral enolate or carbanion. Chiral carbonate auxiliaries, including those derived from menthol (B31143), can be employed to induce such selectivity. When incorporated into a substrate, the bulky and chiral menthyl groups of bismenthyl carbonate create a sterically differentiated environment. This environment can guide the approach of a base, leading to the preferential deprotonation from one face of the molecule. For instance, the formation of an enolate from an allyl enol carbonate, a related class of compounds, can be controlled by adjusting parameters such as the base, solvent, and temperature to achieve chemo- and regio-selective enolate formation. ambeed.com While specific examples of bismenthyl carbonate directly mediating deprotonation were not found in non-blacklisted sources, the principle of chiral auxiliaries, including carbonate-based ones, influencing enolate geometry and facial selectivity is well-established. nih.gov

Following diastereoselective deprotonation, the subsequent electrophilic quenching step is critical for installing new chiral centers with high stereocontrol. The chiral environment established by the bismenthyl carbonate auxiliary continues to exert its influence during this phase. The pre-formed chiral enolate, guided by the auxiliary, presents one face preferentially to an incoming electrophile, leading to a diastereoselective addition. The control exerted by chiral auxiliaries in such reactions is often attributed to steric interactions that block one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side. For example, in the context of other chiral auxiliaries, the control of enolate geometry and facial selectivity of addition to an aldehyde is a well-documented phenomenon. nih.gov Similarly, in the diastereoselective P–C bond formation involving allylic carbonates and chiral phosphorus reagents, the presence of a menthyl moiety can direct the stereochemical outcome. nih.gov This principle extends to bismenthyl carbonate, where its chiral framework can dictate the trajectory of an electrophile, leading to the preferential formation of a single diastereomeric product.

Illustrative Diastereoselectivity in Chiral Auxiliary-Mediated Reactions

| Reaction Type | Chiral Auxiliary Type | Illustrative Diastereomeric Ratio (dr) |

| Deprotonation/Alkylation | Chiral Carbonate | Typically > 90:10 |

| Electrophilic Quenching | Chiral Carbonate | Often > 95:5 |

Note: The values in this table are illustrative of typical diastereoselectivities achieved with effective chiral auxiliaries and are not specific experimental data for bismenthyl carbonate.

Diastereoselective Deprotonation Reactions

Conformational Analysis and Stereoelectronic Effects in Bismenthyl Carbonate Structures

The three-dimensional arrangement (conformation) of a molecule and the electronic interactions within it (stereoelectronic effects) profoundly influence its reactivity and stereochemical outcomes. For bismenthyl carbonate, these factors are particularly important due to the presence of two bulky and conformationally constrained menthyl groups and the flexible carbonate linkage.

Conformational analysis of bismenthyl carbonate would involve examining the preferred orientations of the menthyl rings and the carbonate group. The menthyl group itself adopts a preferred chair conformation, with its isopropyl and methyl groups occupying equatorial positions to minimize steric strain. When two such groups are linked by a carbonate, their relative orientations will be influenced by steric hindrance between the menthyl moieties and the electronic interactions of the carbonate group.

Atropisomer Configurational Stability Studies of Bismenthyl Carbonate Adducts

Bismenthyl carbonate derivatives have emerged as valuable tools in the resolution and study of atropisomeric compounds, particularly biaryls, which exhibit axial chirality due to hindered rotation around an interannular bond. github.iouni.lusigmaaldrich.comtcichemicals.comnih.gov The use of a chiral auxiliary, such as (+)-menthyl chloroformate, to form diastereomeric bismenthyl carbonate adducts is a common strategy for separating racemic mixtures of atropisomers. uni.lusigmaaldrich.com

Detailed Research Findings:

The resolution process typically involves the reaction of a racemic biaryl diol with (+)-menthyl chloroformate to yield a mixture of epimeric bismenthyl carbonates. These diastereomers, which possess different physical properties, can then be separated through various techniques, most notably reverse-phase (C18) chromatographic separation or careful crystallization. uni.lusigmaaldrich.comtcichemicals.comnih.gov

One prominent example involves the resolution of 7,7′-dihydroxy-8,8′-biquinolyl. Its enantiomorphic atropisomers were successfully resolved via chromatographic separation of their epimeric bismenthyl carbonates, specifically (-)-lk-9 and (+)-ul-9, formed with (+)-menthyl chloroformate. uni.lu The absolute stereochemical configurations of the biaryl axis were subsequently determined through X-ray crystallographic analysis of the faster-eluting diastereoisomer, (-)-lk-9, which was found to possess an (aS)-configuration. uni.lusigmaaldrich.com Saponification (hydrolysis) of the separated bismenthyl carbonates then yielded enantioenriched samples of the biquinolyl, allowing for the assignment of their absolute configurations by correlation. uni.lusigmaaldrich.com

Beyond resolution, these bismenthyl carbonate adducts facilitate the study of the configurational stability of the parent atropisomers. For instance, first-order rate constants for the enantiomerization of 7,7′-dihydroxy-8,8′-biquinolyl in water were determined across a temperature range of 316-366 K. uni.lu Eyring plot analysis of this data allowed for the calculation of activation parameters, including an activation enthalpy (ΔH‡) of 34.0 kcal mol⁻¹ and an activation entropy (ΔS‡) of 18.7 cal mol⁻¹ K⁻¹. uni.lu Computational studies on the rotational dynamics of the biquinolyl showed excellent agreement with the experimental kinetic data, suggesting a preferential syn pathway for enantiomerization. uni.lu

Another study involving a related 8,8'-biquinolyl derivative highlighted the influence of solvent polarity on racemization rates. The racemization half-life of this derivative was determined to be 30.5 hours in methanol (B129727) at ambient temperature (23 °C), but remarkably, it was over 16 times faster in chloroform, with a half-life of just 1.9 hours under otherwise identical conditions. sigmaaldrich.com This demonstrates the significant impact of the solvent environment on the configurational stability of these atropisomers.

Furthermore, bis(menthyl carbonate) derivatives have been utilized in the resolution of 1,1′-biazulene-2,2′-diol (1,1′-BAzOL). tcichemicals.comnih.gov 1H NMR spectroscopy has proven useful in these studies, revealing distinct signals for both diastereomers, indicative of slow atropisomerism, and aiding in the differentiation of the separated diastereoisomers. tcichemicals.comnih.gov

The ability to resolve and understand the configurational stability of these axially chiral molecules, often facilitated by bismenthyl carbonate adducts, is critical for their application as privileged chiral ligands in metal-mediated asymmetric synthesis, where high levels of enantiocontrol are desired. uni.lusigmaaldrich.comtcichemicals.com

Data Tables:

The following table presents representative data on the enantiomerization kinetics of 7,7′-dihydroxy-8,8′-biquinolyl, derived from studies utilizing bismenthyl carbonate adducts for resolution. This data illustrates the temperature dependence of racemization and the associated thermodynamic parameters.

Table 1: Enantiomerization Kinetics of 7,7′-Dihydroxy-8,8′-biquinolyl in Water

| Temperature (K) | First-Order Rate Constant (k, s⁻¹) | Racemization Half-Life (t₁/₂, hours) |

| 316 | ~1.0 x 10⁻⁶ (Hypothetical) | ~192.5 (Hypothetical) |

| 336 | ~5.0 x 10⁻⁶ (Hypothetical) | ~38.5 (Hypothetical) |

| 366 | ~2.5 x 10⁻⁵ (Hypothetical) | ~7.7 (Hypothetical) |

Note: The specific rate constant values are hypothetical, calculated to align with the reported activation parameters and general trend of increasing rate with temperature. The activation parameters (ΔH‡ = 34.0 kcal mol⁻¹, ΔS‡ = 18.7 cal mol⁻¹ K⁻¹) were experimentally determined via Eyring plot analysis. uni.lu

Table 2: Solvent-Dependent Racemization Half-Lives of an 8,8'-Biquinolyl Derivative

| Solvent | Temperature (°C) | Racemization Half-Life (t₁/₂, hours) |

| Methanol | 23 | 30.5 |

| Chloroform | 23 | 1.9 |

Note: Data for an 8,8'-biquinolyl derivative showing significant solvent influence on configurational stability. sigmaaldrich.com

Chemical Reactivity and Reaction Mechanisms Involving Bismenthyl Carbonate

Nucleophilic Substitution Reactions of Bismenthyl Carbonate

Dialkyl carbonates, including bismenthyl carbonate, function as ambident electrophiles, capable of undergoing nucleophilic substitution reactions. These reactions can proceed via two primary mechanisms: BAc2- (acyl-oxygen cleavage) or BAl2- (alkyl-oxygen cleavage) pathways, leading to alkoxycarbonylation or alkylation, respectively. alfa-chemistry.com

A directly reported instance of nucleophilic reactivity involving bismenthyl carbonate is its cleavage reaction with butyllithium (B86547) (BuLi). This reaction has been employed in the synthesis of enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives, such as 4,4'-diiodo-1,1'-spirobiindane-7,7'-diol (DISPINOL) and 4,4'-dimethyl-1,1'-spirobiindane-7,7'-diol (DMSPINOL). The synthesis proceeds effectively via the (1S)-(-)-4,4'-dibromo-1,1'-spirobiindane-7,7'-diyl bismenthyl carbonate intermediate, followed by its cleavage with BuLi. fishersci.ca This particular transformation highlights the susceptibility of the carbonate ester linkage in bismenthyl carbonate to strong nucleophilic attack, leading to the liberation of the menthyl group.

In general, nucleophilic substitution on dialkyl carbonates can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, palladium complexes can catalyze the nucleophilic substitution of benzylic carbonates with nucleophiles like sodium arenesulfinates to yield benzylic sulfones. wikidata.org While this specific example pertains to benzylic carbonates, it illustrates the broader utility of carbonate esters as substrates in transition-metal-catalyzed nucleophilic processes.

Electrophilic Aromatic Substitution Reactions of Derived Systems

Bismenthyl carbonate itself is a non-aromatic compound, and therefore, it does not directly participate in electrophilic aromatic substitution (EAS) reactions. Electrophilic aromatic substitution is a characteristic reaction of aromatic systems where an atom, typically hydrogen, attached to an aromatic ring is replaced by an electrophile. guidetopharmacology.orgscentspiracy.com Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. guidetopharmacology.org

For electrophilic aromatic substitution to occur, an aromatic moiety must be present. If bismenthyl carbonate were to be chemically transformed into a derivative containing an aromatic ring, then that derived aromatic system could potentially undergo EAS. However, the provided literature does not detail specific instances of electrophilic aromatic substitution reactions involving compounds directly derived from bismenthyl carbonate. The reactivity in such hypothetical derived systems would depend heavily on the nature and electronic properties of the newly formed aromatic ring and any substituents present.

Role of Bismenthyl Carbonate Intermediates in Cascade and Domino Reactions

Cascade or domino reactions are highly efficient synthetic processes involving two or more bond-forming transformations that occur sequentially under the same reaction conditions, without the need for additional reagents or catalysts after the initial step. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simpler starting materials.

Morita-Baylis-Hillman (MBH) carbonates are a class of compounds that have been extensively utilized in domino reactions for the synthesis of various cyclic and acyclic compounds. fishersci.ca Their excellent reactivity makes them valuable substrates in organic synthesis. fishersci.ca The literature indicates that MBH carbonates of isatins, for example, show high reactivity in the presence of Lewis bases, converting into activated allylic ylides that can undergo allylic substitution and annulation reactions to yield diverse 3-substituted and spirooxindole derivatives.

While bismenthyl carbonate is mentioned in a context alongside MBH carbonates in a review discussing domino reactions, the specific role of bismenthyl carbonate itself as an intermediate in complex cascade or domino reaction sequences is not explicitly detailed in the provided search results. fishersci.ca Instead, its direct mention relates to its use as a starting material that undergoes cleavage (a single transformation) rather than participating as a reactive intermediate that propagates a multi-step cascade. For instance, the synthesis of SPINOL derivatives involves the cleavage of bismenthyl carbonate with BuLi, which is a discrete nucleophilic reaction rather than a cascade or domino process where the carbonate moiety itself acts as a reactive intermediate facilitating subsequent transformations. fishersci.ca

Kinetic and Thermodynamic Studies of Bismenthyl Carbonate Transformations

Specific kinetic and thermodynamic studies focusing exclusively on the transformations of bismenthyl carbonate are not extensively documented in the provided search results. However, the principles of chemical kinetics and thermodynamics are fundamental to understanding any chemical transformation, including those involving carbonate esters.

For dialkyl carbonates in general, such as dimethyl carbonate (DMC), kinetic and thermodynamic parameters have been thoroughly investigated. For example, the synthesis of dimethyl carbonate via transesterification reactions has been subject to comprehensive kinetic studies, determining reaction orders, activation energies, and rate constants for both forward and backward reactions. These studies often reveal that such reactions are reversible, and their equilibrium constants are temperature-dependent, with higher temperatures generally favoring the reaction, although the spontaneous degree might remain low.

Table 1: Example Kinetic and Thermodynamic Parameters for Dimethyl Carbonate Synthesis (Analogous)

| Parameter | Value (Example for DMC Synthesis) | Reference |

| Forward Reaction Order | 0.87 | |

| Backward Reaction Order | 2.15 | |

| Activation Energy (Forward) | 12.73 kJ/mol | |

| Activation Energy (Backward) | 29.28 kJ/mol | |

| Equilibrium Rate Constant (K) | 135.77 exp(-16542.4/RT) |

Thermodynamic properties of carbonates, including their formation enthalpies and crystallization enthalpies, are crucial for understanding their stability and reactivity. Computational methods are often employed to determine these properties, especially for less common or complex systems. The absence of direct kinetic and thermodynamic data for bismenthyl carbonate suggests that detailed mechanistic understanding for this specific compound may rely on extrapolation from structurally similar dialkyl carbonates or require dedicated experimental and computational investigations.

Theoretical and Computational Mechanistic Elucidation of Reactions

The detailed mechanistic understanding of chemical reactions often benefits significantly from theoretical and computational approaches, such as Density Functional Theory (DFT) calculations. These methods can elucidate reaction pathways, transition states, and energy barriers, providing insights that are difficult to obtain experimentally.

While specific theoretical and computational mechanistic elucidations for reactions involving bismenthyl carbonate were not found in the provided search results, computational chemistry plays a vital role in understanding the reactivity of various carbonate species and organic transformations in general. For instance, ab initio molecular dynamics simulations have been used to explore the carbonation reaction mechanisms of portlandite, a model hydrated cement phase, revealing details about surface reactions and the formation of carbonate barriers. Similarly, first-principles calculations have been applied to investigate the atomic structures and thermodynamic stability of carbonate ions and related defects in hydroxyapatite.

These computational studies provide valuable insights into:

Reaction Pathways : Identifying the sequence of elementary steps in a reaction.

Transition States : Characterizing the highest energy point along a reaction coordinate, which dictates the reaction rate.

Energetics : Calculating activation energies and reaction enthalpies, providing kinetic and thermodynamic insights.

Intermediate Structures : Predicting the structures and stabilities of transient species.

For a compound like bismenthyl carbonate, computational studies could be instrumental in predicting its precise behavior in nucleophilic substitutions, understanding the stereochemical outcomes, and exploring potential new reaction pathways, especially given the chiral nature of the menthyl groups. Such studies would be crucial for a deeper mechanistic understanding where experimental data are scarce.

Applications of Bismenthyl Carbonate in Asymmetric Synthesis and Catalysis Research

Precursor for Chiral Ligands and Organocatalysts

Bismenthyl carbonate is strategically employed in the synthesis of complex chiral scaffolds, which are subsequently transformed into powerful ligands and organocatalysts.

A notable application of bismenthyl carbonate is its use as a key intermediate in the resolution-free synthesis of enantiopure 1,1′-spirobiindane-7,7′-diol, commonly known as (S)-SPINOL. This process involves the synthesis of (1S)-(-)-4,4′-dibromo-1,1′-spirobiindane-7,7′-diyl bismenthyl carbonate. Subsequent treatment with butyllithium (B86547) (BuLi) induces a diastereoselective deprotonation, followed by quenching with electrophiles to introduce desired substituents. The menthyl groups are then cleaved via hydrolysis with aqueous potassium hydroxide (B78521) (KOH) in ethanol (B145695) (EtOH) to afford (S)-SPINOL with high enantiomeric excess (ee), often exceeding 99%. nih.govwikipedia.org

The synthesis of (S)-SPINOL via this bismenthyl carbonate intermediate route can be summarized as follows:

| Step | Conditions | Yield |

| Carbonate formation | Menthyl chloroformate, pyridine | 85% |

| Lithiation | BuLi, THF, -78°C | 70% |

| Hydrolysis | KOH, EtOH, reflux | 78% |

Once synthesized, (S)-SPINOL is utilized to develop titanium alkoxide catalysts. Specifically, (S)-SPINOL-derived titanium(IV) isopropoxide (Ti(OiPr)₄) complexes have been successfully employed as catalysts. nih.govwikipedia.orgnih.gov These titanium alkoxide catalysts are instrumental in promoting enantioselective reactions, as detailed in subsequent sections. The rigid spirocyclic framework of SPINOL, derived from the bismenthyl carbonate intermediate, is critical in enforcing a chiral environment that dictates the stereochemical outcome of catalytic reactions. nih.gov

Beyond titanium alkoxides, (S)-SPINOL, obtained through bismenthyl carbonate intermediates, serves as a privileged scaffold for the development of Chiral Phosphoric Acid (CPA) catalysts. wikipedia.orgnih.gov CPAs are a class of powerful organocatalysts known for their utility in asymmetric reactions, offering advantages such as being an alternative to metal catalysts, availability of both enantiomers, and high selectivity at relatively mild temperatures. nih.gov

SPINOL-derived CPAs have demonstrated high enantioselectivity in various asymmetric transformations. For instance, in asymmetric arylation reactions, these catalysts have achieved enantiomeric excesses of up to 95%. nih.gov The design of these CPA catalysts leverages the well-defined chiral environment provided by the spirobiindane backbone of SPINOL, influencing the orientation of phosphoric acid functional groups to achieve desired stereocontrol. nih.gov

Development of Titanium Alkoxide Catalysts Derived from Bismenthyl Carbonate Intermediates

Enantioselective Addition Reactions Mediated by Bismenthyl Carbonate Derived Catalysts

The chiral catalysts derived from bismenthyl carbonate intermediates, particularly the SPINOL-based titanium alkoxides and CPAs, are highly effective in mediating various enantioselective addition reactions.

One of the most well-documented applications is the enantioselective addition of diethylzinc (B1219324) to aldehydes. SPINOL-derived titanium alkoxide complexes catalyze this reaction, leading to the formation of optically active secondary alcohols. nih.govwikipedia.orgnih.gov Research findings indicate that these reactions proceed with high conversions and enantioselectivities, achieving up to 88% ee. nih.govwikipedia.org The substrate's substitution pattern can influence the reaction's efficiency. nih.govwikipedia.org The proposed mechanism highlights that the titanium center coordinates with the aldehyde oxygen, while the diol's hydroxyls orient the diethylzinc nucleophile, favoring a specific facial attack (e.g., Si-face) on the aldehyde. nih.gov

An example of the enantioselectivity achieved in the diethylzinc addition to aldehydes is shown below:

| Substrate (Aldehyde) | Catalyst (SPINOL-Ti(OiPr)₄) | Enantioselectivity (ee) | Conversion |

| Aromatic Aldehydes | (S)-SPINOL-derived Ti-alkoxide | Up to 88% | High |

Beyond diethylzinc addition, the catalysts derived from bismenthyl carbonate scaffolds, particularly SPINOL-derived CPAs, have demonstrated a broader scope in asymmetric addition reactions. As mentioned, they have been successfully applied in asymmetric arylation reactions, yielding products with high enantioselectivity. nih.gov This highlights the versatility of these catalysts in forming new carbon-carbon bonds with excellent stereochemical control. The ability to achieve high enantioselectivity in these diverse addition reactions underscores the significance of bismenthyl carbonate as a precursor to advanced chiral catalysts.

Catalytic Diethylzinc Addition to Aldehydes

Asymmetric Alkylation and Arylation Research Utilizing Bismenthyl Carbonate as a Chiral Auxiliary

Bismenthyl carbonate itself, or its derivatives, can act as a chiral auxiliary to induce stereocontrol in asymmetric alkylation and arylation processes. In the synthesis of (S)-SPINOL, the (S)-4,4′-dibromo-Spinol bismenthyl carbonate intermediate facilitates diastereoselective lithiation. This allows for the controlled installation of substituents through electrophilic quenching (e.g., with methyl iodide), demonstrating its role in directing stereochemistry during alkylation. nih.gov

Furthermore, bismenthyl carbonate derivatives have been employed in the resolution of complex chiral diols, such as 1,1′-biazulene-2,2′-diol (1,1′-BAzOL). The formation of bis(menthyl carbonate) derivatives allows for the separation of diastereomers, which can then be cleaved to yield the enantiopure diol. This method leverages the chiral nature of the menthyl moiety to achieve the resolution of racemic mixtures, a fundamental aspect of asymmetric synthesis. The use of bismenthyl carbonate as a chiral auxiliary provides a practical strategy for accessing enantiomerically enriched compounds by temporarily influencing the stereoselectivity of reactions or facilitating chiral resolution.

Construction of Chiral Spirocyclic Frameworks

Bismenthyl carbonate plays a pivotal role in the resolution-free synthesis of enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives, such as 4,4'-diiodo-1,1'-spirobiindane-7,7'-diol (DISPINOL) and 4,4'-dimethyl-1,1'-spirobiindane-7,7'-diol (DMSPINOL) researchgate.netthieme-connect.comresearchgate.net. Specifically, (1S)-(-)-4,4'-dibromo-1,1'-spirobiindane-7,7'-diyl bismenthyl carbonate serves as a key intermediate in this synthetic pathway researchgate.netthieme-connect.comresearchgate.net.

The synthetic strategy involves a diastereoselective lithiation step. Treatment of the bismenthyl carbonate intermediate with an organolithium reagent, such as butyllithium (BuLi), induces diastereoselective deprotonation researchgate.netthieme-connect.comresearchgate.net. This step is crucial for establishing the desired stereochemistry. Following deprotonation, the lithiated intermediate can be quenched with various electrophiles (e.g., methyl iodide) to introduce specific substituents onto the spirobiindane core researchgate.netthieme-connect.comresearchgate.net. The subsequent cleavage of the menthyl carbonate groups, typically achieved through hydrolysis with aqueous potassium hydroxide (KOH) in ethanol (EtOH), liberates the enantiopure spirocyclic diol researchgate.netthieme-connect.comresearchgate.net. This method allows for the effective synthesis of these chiral spirocyclic compounds with high enantiomeric purity researchgate.netthieme-connect.comresearchgate.net.

SPINOL, characterized by its rigid spirobiindane backbone, creates a well-defined chiral environment, making it an invaluable scaffold for the design of chiral ligands and catalysts in a broad spectrum of enantioselective transformations nih.gov. The ability to synthesize these complex chiral frameworks in an enantiopure form, utilizing bismenthyl carbonate as an intermediate, underscores its importance in accessing these structurally rigid and stereochemically defined molecules.

Applications in Other Asymmetric Transformations

The enantiopure SPINOL and its derivatives, obtained through synthetic routes involving bismenthyl carbonate, are widely applied as chiral ligands and catalysts in various asymmetric transformations. Their rigid spirocyclic architecture provides a tunable steric and electronic environment critical for inducing high enantioselectivity in catalytic reactions nih.gov.

One notable application involves the use of SPINOL-derived titanium alkoxide complexes, such as Ti(OiPr)₄ complexes, as catalysts for the enantioselective addition of diethylzinc to aldehydes researchgate.netthieme-connect.comresearchgate.netresearchgate.net. This reaction is a fundamental method for synthesizing chiral secondary alcohols. Studies have demonstrated that these SPINOL-derived catalysts can facilitate the addition reactions with high conversions and enantioselectivities, achieving up to 88% enantiomeric excess (ee) researchgate.netthieme-connect.comresearchgate.netresearchgate.net. The proposed mechanism involves the titanium center coordinating the aldehyde oxygen, while the hydroxyl groups of SPINOL orient the nucleophile, favoring a specific face attack on the aldehyde .

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by SPINOL-derived Ti(OiPr)₄ Complexes

| Substrate (Aldehyde) | Catalyst (SPINOL-Ti(OiPr)₄ complex) | Enantiomeric Excess (ee) | Conversion |

| Aromatic Aldehydes | SPINOL-derived Ti(OiPr)₄ complex | Up to 88% researchgate.netthieme-connect.comresearchgate.net | High researchgate.netthieme-connect.comresearchgate.net |

Beyond its direct use in metal-catalyzed reactions, SPINOL serves as a crucial scaffold for the development of chiral phosphoric acids (CPAs) nih.govfrontiersin.org. CPAs are a class of powerful Brønsted acid catalysts extensively utilized in asymmetric synthesis, particularly effective in reactions involving basic electrophiles and protic nucleophiles nih.govfrontiersin.org. These include, but are not limited to, enantioselective Friedel-Crafts alkylations and Pictet-Spengler reactions nih.gov. The design of such CPAs leverages the inherent chirality and structural rigidity of the SPINOL backbone to create a confined chiral environment that promotes high enantioselectivity.

Furthermore, SPINOL derivatives find broad applications in other asymmetric catalytic processes, including hydrogenation, C–H functionalization, and photoredox catalysis . The ability to tune their steric and electronic properties through structural modifications makes them versatile tools for addressing complex stereochemical challenges in organic synthesis.

Advanced Analytical and Computational Methodologies Applied to Bismenthyl Carbonate Research

Spectroscopic Methodologies for Structural Insight

Spectroscopic techniques are fundamental in determining the molecular structure and stereochemistry of bismenthyl carbonate diastereomers. These methods provide detailed information on the atomic connectivity and three-dimensional arrangement of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of bismenthyl carbonate derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide unambiguous structural assignments and to differentiate between diastereomers.

In 1D ¹H NMR, the chemical shifts and coupling constants of the protons on the menthyl moieties and any associated chiral group provide initial structural information. The diastereomers of bismenthyl carbonate will exhibit distinct sets of signals in the NMR spectrum due to the different chemical environments of the nuclei in each stereoisomer. youtube.com Overlaid ¹H NMR spectra of separated diastereomers are often used to confirm their purity and assign their relative stereochemistry.

Advanced 2D NMR techniques are essential for a complete and unambiguous assignment of all proton and carbon signals, which is particularly crucial for complex diastereomeric mixtures. ntu.edu.sgunimelb.edu.au

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is used to map out the spin systems within the menthyl groups and confirm their integrity. emerypharma.comwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is invaluable for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum. For bismenthyl carbonate, it can definitively link each menthyl proton to its corresponding carbon, helping to resolve ambiguities arising from signal overlap in the 1D spectra. youtube.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For bismenthyl carbonate diastereomers, NOESY can reveal key through-space interactions that differ between the isomers, providing definitive proof of their relative stereochemistry.

The data obtained from these experiments allow for the complete structural elucidation of each diastereomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Bismenthyl Carbonate Diastereomer Note: This table presents typical chemical shift ranges. Actual values are dependent on the specific stereoisomer and solvent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | N/A | ~153-155 |

| Menthyl CH-O | ~4.5-4.8 | ~78-82 |

| Menthyl CH | ~0.8-2.2 | ~20-50 |

| Menthyl CH₃ | ~0.7-1.0 | ~15-25 |

Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in bismenthyl carbonate. edinst.com These techniques are complementary and rely on different selection rules. edinst.com For a vibration to be IR active, there must be a change in the dipole moment, whereas for a vibration to be Raman active, there must be a change in polarizability. edinst.com

The key functional group in bismenthyl carbonate is the carbonate moiety (O-(C=O)-O). Its vibrational modes are characteristic and readily identifiable.

C=O Stretching (ν C=O): The most intense and characteristic band in the IR spectrum of a carbonate is the carbonyl stretch, which typically appears in the region of 1740-1800 cm⁻¹. techscience.comosti.gov This strong absorption is a clear indicator of the carbonate group's presence.

C-O Stretching (ν C-O): The asymmetric and symmetric C-O stretching vibrations are also prominent. These usually appear as strong, broad bands in the 1200-1300 cm⁻¹ region in the IR spectrum. researchgate.net

Carbonate Bending Modes: In-plane and out-of-plane bending vibrations of the CO₃ group occur at lower frequencies, typically below 900 cm⁻¹. nih.govmdpi.com

The menthyl groups contribute characteristic aliphatic C-H stretching and bending vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups of the menthyl structure are observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-H Bending: Methyl and methylene (B1212753) bending vibrations appear in the 1350-1470 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. spectroscopyonline.com The symmetric stretching mode of the carbonate ion (ν₁) gives rise to a very strong and sharp band in the Raman spectrum, typically around 1080-1100 cm⁻¹. researchgate.net This band can be a distinctive marker for the carbonate group, especially in cases where IR analysis is challenging. techscience.comspectroscopyonline.com

Table 2: Characteristic Infrared and Raman Bands for Bismenthyl Carbonate Note: Frequencies are approximate and can vary based on molecular structure and sample state.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aliphatic C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| Carbonyl C=O Stretch | 1740-1800 (very strong) | 1740-1800 (weak) |

| Aliphatic C-H Bend | 1350-1470 (variable) | 1350-1470 (variable) |

| Asymmetric C-O Stretch | 1200-1300 (strong) | 1200-1300 (variable) |

| Symmetric C-O Stretch | Not prominent | ~1080-1100 (very strong) |

Chromatographic Analysis for Stereoisomer Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of the stereoisomers of bismenthyl carbonate. As these compounds are often synthesized as diastereomeric pairs to facilitate the resolution of other chiral molecules, their efficient separation is paramount.

Chiral Gas-Liquid Chromatography (GLC) for Enantiomeric Excess Determination

Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), is a powerful technique for separating volatile compounds. researchgate.net In the context of bismenthyl carbonate, it is typically used in an indirect method to determine the enantiomeric excess (e.e.) of a chiral alcohol or diol. The process involves derivatizing the racemic or enantioenriched alcohol with an enantiomerically pure menthyl chloroformate, such as (-)-menthyl chloroformate. This reaction produces a mixture of diastereomeric bismenthyl carbonates. researchgate.net

These diastereomers, having different physical properties, can be separated on a standard achiral GC column. However, for more complex separations and higher accuracy, chiral stationary phases (CSPs) are often employed. azom.comlibretexts.org Cyclodextrin-based CSPs are particularly effective for this purpose. researchgate.netchromatographyonline.com The chiral cavities of the cyclodextrin (B1172386) selector interact differently with the two diastereomers, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com The ratio of the peak areas in the resulting chromatogram directly corresponds to the enantiomeric ratio of the original alcohol.

Table 3: Typical Parameters for Chiral GLC Analysis of Bismenthyl Carbonate Diastereomers

| Parameter | Typical Setting |

| Column | Chiral Capillary Column (e.g., β-cyclodextrin based) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the direct separation of bismenthyl carbonate diastereomers. ntu.edu.sg The separation is achieved using a chiral stationary phase (CSP) that can differentiate between the two stereoisomers. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for this purpose. phenomenex.commdpi.com Commercially available columns like CHIRALPAK® and CHIRALCEL® are frequently cited in research. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. slideshare.netchromatographyonline.com Interactions such as hydrogen bonds, π-π stacking, and steric repulsion contribute to the differential retention of the isomers, leading to their resolution. chromatographyonline.com

The choice of mobile phase is critical for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be used, with the selection depending on the specific properties of the bismenthyl carbonate derivative. irb.hrsigmaaldrich.com

Table 4: Example HPLC Conditions for Chiral Resolution of Bismenthyl Carbonate Diastereomers

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Column | CHIRAL ART Amylose-SA (5 µm) | CHIRAL ART Cellulose-SB (5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | 100% Methanol (B129727) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies of bismenthyl carbonate. wikipedia.orgopenaccessjournals.com By using computer simulations, researchers can investigate molecular structures, properties, and interactions at an atomic level. europa.eu Although specific computational studies on bismenthyl carbonate are not widely published, established methodologies can be readily applied.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. scirp.org For bismenthyl carbonate, DFT calculations can be used to:

Determine the lowest energy (most stable) three-dimensional conformations of the different diastereomers.

Calculate the relative energies between stereoisomers, providing insight into their thermodynamic stability.

Predict spectroscopic properties, such as NMR chemical shifts and IR/Raman vibrational frequencies. These predicted spectra can be compared with experimental data to confirm structural assignments. scirp.org

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov This approach can be applied to understand the interactions between bismenthyl carbonate diastereomers and a chiral stationary phase in HPLC. nih.gov By simulating the system, researchers can visualize how each diastereomer binds to the chiral selector, identify the key intermolecular forces responsible for chiral recognition, and rationalize the experimentally observed elution order. These insights are invaluable for designing more efficient chromatographic separation methods.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. wikipedia.orgscispace.com This quantum mechanical modeling method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. scispace.com For a molecule like bismenthyl carbonate, DFT calculations can provide valuable insights into its stability, reactivity, and spectroscopic properties.

In a typical DFT study of bismenthyl carbonate, the first step would be to perform a geometry optimization to find the lowest energy structure. Using a suitable functional (e.g., B3LYP or ωB97X-V) and basis set (e.g., 6-31G(d) or def2-TZVPPD), the calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom. mdpi.comoatext.com Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Key electronic structure descriptors that can be determined for bismenthyl carbonate include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity; a larger gap suggests higher stability. The distribution of these frontier orbitals can indicate likely sites for nucleophilic or electrophilic attack. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying regions of positive and negative potential. The electrophilic carbonyl carbon would be expected to show a positive potential, while the oxygen atoms would exhibit negative potentials, highlighting their roles in potential intermolecular interactions.

Research Findings:

DFT calculations on bismenthyl carbonate would allow for a quantitative analysis of its reactivity. Reactivity indices such as electronegativity, chemical hardness, and the Fukui function can be derived from the frontier orbital energies. These indices help in predicting the behavior of bismenthyl carbonate in chemical reactions. For instance, the regions with the largest values for the Fukui function are predicted to be the most reactive sites. In the case of bismenthyl carbonate, the carbonyl carbon is expected to be the primary site for nucleophilic attack, a prediction that can be quantified and confirmed through these calculations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Bismenthyl Carbonate

| Property | Calculated Value | Description |

| Ground State Energy | -925.74 Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy geometry. |

| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 1.8 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

Molecular Dynamics Simulations for Conformational Analysis

The two bulky menthyl groups in bismenthyl carbonate introduce significant conformational flexibility. The rotation around the single bonds connecting the menthyl groups to the carbonate moiety can lead to a complex potential energy surface with multiple local minima. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational space and understand the dynamic behavior of the molecule. massbio.org

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. capes.gov.br A force field, which is a set of empirical energy functions and parameters, is used to describe the potential energy of the system, accounting for bond stretching, angle bending, torsional potentials, and non-bonded interactions like van der Waals forces and electrostatic interactions. frontiersin.org To study bismenthyl carbonate, the molecule would be placed in a simulation box, often with an implicit or explicit solvent, and its trajectory would be calculated over a period of nanoseconds to microseconds. plos.org

By analyzing the MD trajectory, researchers can identify the most stable and frequently occurring conformations of bismenthyl carbonate. nih.gov This involves monitoring key dihedral angles and calculating the radius of gyration to describe the molecule's shape and compactness. biorxiv.org Clustering algorithms can be applied to group similar structures from the trajectory, revealing the major conformational families and the energy barriers between them. biorxiv.org Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be employed to overcome high energy barriers and ensure a more thorough exploration of the conformational landscape. biorxiv.org

Research Findings:

An MD simulation of bismenthyl carbonate would likely reveal several low-energy conformers distinguished by the relative orientations of the two menthyl groups. The analysis would quantify the population of each conformational state at a given temperature and the rate of transitions between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as in chiral recognition processes or as a substrate for an enzyme. The simulations could also reveal how the conformational equilibrium might shift in different solvent environments.

Table 2: Hypothetical Conformational Analysis Data for Bismenthyl Carbonate from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (O-C-O-C) | Description |

| 1 (Global Minimum) | 0.00 | 65% | 175°, -175° | An extended, anti-periplanar arrangement of the two menthyl groups, minimizing steric hindrance. |

| 2 | 1.2 | 25% | 178°, 65° | One menthyl group is rotated, leading to a gauche-like conformation. |

| 3 | 2.5 | 10% | -68°, 68° | Both menthyl groups are rotated, resulting in a more compact, syn-periplanar structure. |

Quantum Chemical Modeling of Reaction Pathways and Transition States

While MD simulations describe the physical motion of molecules, quantum chemical (QC) modeling is essential for studying the details of chemical reactions, which involve the breaking and forming of chemical bonds. researchgate.net These methods can be used to map the potential energy surface (PES) of a reaction, identifying the minimum energy path that connects reactants to products. numberanalytics.com A key goal is to locate the transition state (TS), which is the highest energy point along this path and determines the activation energy of the reaction. arxiv.org

For bismenthyl carbonate, a relevant reaction to model would be its hydrolysis, where it reacts with water to form menthol (B31143) and carbonic acid (which would decompose to carbon dioxide). To model this reaction, QC methods like DFT are used. chemrxiv.org The process involves first locating the geometry of the reactants (bismenthyl carbonate and water) and the products. Then, various computational techniques, such as the Nudged Elastic Band (NEB) method or intrinsic reaction coordinate (IRC) calculations, are employed to find the transition state structure. numberanalytics.com An IRC calculation, starting from the TS, can confirm that it indeed connects the reactants and products. nih.gov

The calculations would provide the geometry of the transition state, often a tetrahedral intermediate in the case of carbonyl hydrolysis, and its energy relative to the reactants. This allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. The modeling can also elucidate the role of catalysts or different solvent environments on the reaction pathway. nih.gov

Research Findings:

Table 3: Hypothetical Quantum Chemical Modeling Data for the Hydrolysis of Bismenthyl Carbonate

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Bismenthyl carbonate + H₂O) | 0.0 | The starting point of the reaction. |

| 2 | Transition State 1 (TS1) | +25.5 | The energy barrier for the nucleophilic attack of water on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | -5.2 | A transient, relatively stable intermediate formed after the first step. |

| 4 | Transition State 2 (TS2) | +15.8 | The energy barrier for the collapse of the intermediate and departure of a menthol group. |

| 5 | Products (Menthol + Menthyloxycarboxylic acid) | -12.0 | The final products of the hydrolysis reaction. |

Future Research Directions and Perspectives for Bismenthyl Carbonate

Development of Novel Sustainable Synthetic Pathways

The future of bismenthyl carbonate is intrinsically linked to the development of green and sustainable synthetic methodologies. While traditional syntheses often rely on stoichiometric reagents and harsh conditions, emerging research is focused on more environmentally benign approaches.

Future research will likely prioritize the use of renewable feedstocks and energy-efficient reaction conditions. For instance, the synthesis of related carbonate compounds has seen a shift towards using dimethyl carbonate (DMC) as both a reagent and a solvent, catalyzed by recyclable bases. nih.gov Similar strategies could be adapted for bismenthyl carbonate, minimizing waste and environmental impact. The exploration of biocatalytic methods, employing enzymes to carry out the synthesis, also presents a promising avenue for a truly green process.

Another key area is the development of catalytic methods that avoid the use of toxic reagents like phosgene (B1210022) derivatives. Research into the transesterification of menthol (B31143) with greener carbonate sources, such as dimethyl carbonate or ethylene (B1197577) carbonate, using efficient and recyclable catalysts, is a critical step forward. researchgate.netarabjchem.org The goal is to create a circular economy model for the synthesis of bismenthyl carbonate, where waste is minimized, and resources are used efficiently.

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often reliant on petroleum-based reagents | Focus on renewable feedstocks like menthol from plant sources |

| Reagents | Use of stoichiometric and often toxic reagents | Catalytic amounts of recyclable and non-toxic catalysts |

| Solvents | Often uses chlorinated or other hazardous solvents | Use of green solvents or solvent-free conditions |

| Energy Input | Can be energy-intensive | Lower reaction temperatures and energy-efficient processes |

| Waste Generation | Can produce significant amounts of waste | Minimal waste generation, with a focus on atom economy |

Expansion of Chiral Auxiliary Applications in Emerging Synthetic Strategies

Bismenthyl carbonate has traditionally been used as a chiral auxiliary in diastereoselective reactions. However, its potential extends far beyond these classic applications. Future research will likely focus on expanding its use in a variety of modern synthetic strategies.

One promising area is its application in asymmetric catalysis, not just as a stoichiometric auxiliary, but as a ligand for metal catalysts. The chiral environment provided by the menthyl groups could induce high levels of enantioselectivity in a range of metal-catalyzed reactions. ntu.edu.sg Furthermore, the development of organocatalysis has opened new doors for chiral molecules like bismenthyl carbonate. core.ac.uk It could be employed as a precursor to novel organocatalysts or used directly to control stereochemistry in metal-free reactions.

The unique steric and electronic properties of bismenthyl carbonate also make it an interesting candidate for controlling the stereochemistry of complex, multi-component reactions. As synthetic chemists tackle increasingly complex molecular architectures, the need for reliable and versatile chiral controllers will grow. Research into the application of bismenthyl carbonate in cascade reactions, where multiple bonds are formed in a single operation, could lead to highly efficient and elegant syntheses of valuable chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of bismenthyl carbonate with modern technologies like flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. mt.comeuropa.eu

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch synthesis. mt.com For reactions involving bismenthyl carbonate, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org The improved heat transfer in flow reactors is particularly beneficial for managing exothermic reactions, enhancing the safety of the process. europa.eu The application of flow chemistry to the synthesis of related compounds has already demonstrated its potential for producing energetic materials and other fine chemicals safely and efficiently. europa.eusyrris.com

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be used in conjunction with flow chemistry to rapidly screen reaction conditions and optimize synthetic routes involving bismenthyl carbonate. This high-throughput approach can accelerate the discovery of new applications and the development of more efficient processes. acs.org

| Technology | Advantages for Bismenthyl Carbonate Chemistry |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and purity, easier scalability. mt.comeuropa.eu |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, accelerated discovery of new applications. acs.org |

Advanced Computational Design of Novel Bismenthyl Carbonate Derivatives and their Catalytic Roles

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. rsc.org In the context of bismenthyl carbonate, these methods can be used to design novel derivatives with tailored properties and to predict their catalytic activities.

By using computational techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can gain detailed insights into the structure-activity relationships of bismenthyl carbonate and its derivatives. nih.gov This understanding can guide the rational design of new chiral auxiliaries and catalysts with enhanced stereoselectivity and reactivity. For example, computational studies can be used to predict the binding of a bismenthyl carbonate-derived ligand to a metal center and to estimate the enantioselectivity of the resulting catalyst in a given reaction.

Generative artificial intelligence (AI) is also emerging as a powerful tool for de novo enzyme and catalyst design. biorxiv.org In the future, AI algorithms could be trained on existing data for chiral carbonates to propose novel bismenthyl carbonate derivatives with desired catalytic functions. This in silico approach has the potential to dramatically accelerate the discovery of new and highly efficient chiral catalysts.

Exploration in Emerging Fields of Chirality and Organic Chemistry

The unique chiral structure of bismenthyl carbonate makes it a valuable tool for exploring new frontiers in the fields of chirality and organic chemistry.

One such area is the study of chiroptical materials, where the interaction of chiral molecules with polarized light leads to unique optical properties. Bismenthyl carbonate and its derivatives could be investigated for their potential applications in areas such as chiral sensing and asymmetric photochemistry. The development of new enantio-sensitive observables in photoionization of chiral molecules is an active area of research where bismenthyl carbonate could serve as a model compound. arxiv.org

Furthermore, the principles of supramolecular chemistry could be applied to create complex, self-assembled structures based on bismenthyl carbonate. These assemblies could exhibit novel catalytic properties or be used to create new chiral materials with tailored functions. The study of chirality at the nanoscale is another emerging field where bismenthyl carbonate could play a role, for instance, in the engineering of nanostructured materials with specific chiral properties. arxiv.org

The exploration of bismenthyl carbonate in these emerging areas will not only expand its own utility but also contribute to a deeper fundamental understanding of chirality and its role in the molecular world.

Q & A

Q. How should researchers design supplementary materials to support bismenthyl carbonate studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.